molecular formula C16H21NO4 B13517050 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid CAS No. 929195-54-0

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid

Katalognummer: B13517050
CAS-Nummer: 929195-54-0
Molekulargewicht: 291.34 g/mol
InChI-Schlüssel: RJSJUEQSXQQTJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C15H21NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Vorbereitungsmethoden

The synthesis of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid typically involves several steps. One common method includes the protection of the amine group in piperidine using benzyl chloroformate, followed by the introduction of the ethyl group at the 4-position. The reaction conditions often require the use of organic solvents and catalysts to facilitate the desired transformations. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: This compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: This compound lacks the ethyl group at the 4-position, which may affect its reactivity and applications.

    tert-butyl 4-(1-[(benzyloxy)carbonyl]piperidin-4-yl)piperazine-1-carboxylate: This compound contains a piperazine ring, which introduces additional functional groups and potential interactions. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

929195-54-0

Molekularformel

C16H21NO4

Molekulargewicht

291.34 g/mol

IUPAC-Name

4-ethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-2-12-8-9-17(14(10-12)15(18)19)16(20)21-11-13-6-4-3-5-7-13/h3-7,12,14H,2,8-11H2,1H3,(H,18,19)

InChI-Schlüssel

RJSJUEQSXQQTJU-UHFFFAOYSA-N

Kanonische SMILES

CCC1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.